molecular formula C18H20ClNO4 B5557738 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5557738
M. Wt: 349.8 g/mol
InChI Key: AXLNTNPIURZMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves complex organic synthesis techniques, including various condensation reactions, use of catalysts, and specific reagents to introduce the desired functional groups and achieve the correct molecular architecture. Studies on related compounds provide insights into possible synthetic pathways and methodologies that could be adapted for this compound (Gowda et al., 2009).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide and related molecules often features specific conformations influenced by the presence of various substituents. For example, in some acetamide derivatives, the N-H bond orientation and the overall molecular geometry are affected by adjacent methyl groups and halogen atoms, leading to distinct conformational preferences and intermolecular interactions (B. Gowda et al., 2007).

Scientific Research Applications

Potential Pesticide Applications

Research on N-derivatives of chloro-dimethoxyphenoxyacetamide, including structures related to N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide, has highlighted their potential as pesticides. X-ray powder diffraction studies of these derivatives provide insights into their crystal structures, which are essential for understanding their activity and stability. These compounds have been characterized, offering detailed data that supports their potential application in agricultural pest management (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011; E. Olszewska, B. Tarasiuk, & S. Pikus, 2009).

Structural Analysis for Pharmaceutical Design

Structural analysis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide and its derivatives is crucial for pharmaceutical applications. The determination of crystal structures through X-ray diffraction and molecular docking analysis informs the design of anticancer drugs by revealing how these compounds interact with biological targets. Such analyses have led to the identification of compounds with promising anticancer properties, advancing the development of targeted therapies (G. Sharma et al., 2018).

Environmental and Analytical Chemistry Applications

The chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives have implications for environmental and analytical chemistry. Studies on the synthesis and structural characterization of these compounds contribute to the development of sensitive detection methods for carbonyl compounds in environmental samples. Such research enhances our ability to monitor and understand the presence and impact of organic pollutants in the environment (S. Houdier et al., 2000).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-6-5-7-15(12(11)2)24-10-18(21)20-14-9-16(22-3)13(19)8-17(14)23-4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLNTNPIURZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

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